molecular formula C8H12O B13893040 4-Ethylidenecyclohexan-1-one

4-Ethylidenecyclohexan-1-one

Cat. No.: B13893040
M. Wt: 124.18 g/mol
InChI Key: FCCGHKPWNITLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Cyclic Ketone and Exocyclic Olefin Chemistry

The chemical nature of 4-Ethylidenecyclohexan-1-one is best understood by first considering its constituent parts: a cyclic ketone and an exocyclic olefin.

Cyclic Ketones: These are carbocyclic compounds containing a carbonyl group (C=O) as part of the ring structure. Their reactivity is largely dictated by the carbonyl group, which is susceptible to nucleophilic attack at the electrophilic carbon atom. The functionalization of cyclic ketones is a cornerstone of organic synthesis, providing pathways to a diverse array of more complex cyclic and acyclic molecules. The direct functionalization at positions away from the carbonyl group, such as the β-methylene position, represents a significant synthetic challenge and an active area of research. cdnsciencepub.com The synthesis of cyclic ketones often involves methods like the Dieckmann condensation or the oxidation of cyclic alcohols. For instance, 1,4-Cyclohexanedione is a useful intermediate for preparing various 1,4-substituted cyclohexanes. acdlabs.com

Exocyclic Olefins: An olefin, or alkene, is a hydrocarbon containing at least one carbon-carbon double bond. When this double bond is positioned so that one of its carbon atoms is part of a ring system while the other is not, it is termed an exocyclic double bond. tjpr.org These structural motifs are found in various natural products and are valuable intermediates in organic synthesis. The reactivity of exocyclic double bonds is similar to other alkenes, undergoing reactions like additions and oxidations. Their synthesis and isomerization are topics of significant research interest. For example, the conversion of vinylcyclohexane (B147605) to the more thermodynamically stable ethylidenecyclohexane (B92872) can be achieved using specific catalysts. acs.orgnih.gov Chiral exocyclic olefins are also important building blocks for creating pharmaceuticals and natural products. noah.nrw

This compound merges these two functionalities, presenting a chemical scaffold with multiple reactive sites that can be targeted in synthetic transformations.

Significance of Conjugated Systems in Cyclic Structures

A key structural feature of this compound is the conjugation between the exocyclic double bond and the ketone's carbonyl group. This arrangement, known as an α,β-unsaturated carbonyl system, has profound effects on the molecule's electronic properties and reactivity. tjpr.org

In a conjugated system, the pi (π) orbitals of the double bond and the carbonyl group overlap, allowing for the delocalization of electrons across the C=C-C=O framework. This delocalization can be represented by resonance structures, which show that the electrophilic character of the carbonyl carbon is extended to the β-carbon of the double bond. libretexts.org This electronic effect makes the β-carbon susceptible to nucleophilic attack in a process known as conjugate addition or 1,4-addition. libretexts.org

This conjugation also influences the spectroscopic properties of the molecule. In infrared (IR) spectroscopy, the stretching frequency of a conjugated carbonyl group is lowered compared to a saturated ketone. Saturated aliphatic ketones typically show a strong C=O absorption band around 1715 cm⁻¹, whereas conjugation shifts this band to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹. orgchemboulder.compressbooks.pubvscht.cz Similarly, in ¹³C NMR spectroscopy, the carbonyl carbon of an α,β-unsaturated ketone typically appears in the 190 to 200 ppm region, slightly upfield from the 200 to 215 ppm range seen for saturated ketones. libretexts.orgpressbooks.pub

Overview of Research Trajectories for this compound

Research involving this compound and its close structural analogs has explored its synthesis and potential applications as a chemical intermediate.

One significant area of investigation is the isomerization of related compounds to form the ethylidene structure. The isomerization of alkenes is a fundamental transformation in organic chemistry, often aimed at converting less stable terminal or exocyclic olefins into more stable internal olefins. For example, studies have shown that vinylcyclohexane can be isomerized to ethylidenecyclohexane using manganese or iridium-based catalysts. acs.orgnih.govlookchem.com This suggests that a potential synthetic route to this compound could involve the isomerization of its isomer, 4-vinylcyclohexan-1-one.

The compound itself is noted for its aromatic properties, described as having a pleasant, sweet, and fruity aroma, which has led to its use as a flavoring agent and in the fragrance industry.

Furthermore, as a functionalized α,β-unsaturated ketone, this compound serves as a versatile building block in organic synthesis. Molecules with this core structure can undergo various transformations, including nucleophilic additions, reductions, and cycloadditions, to build more elaborate molecular architectures. For instance, the related compound 2-Ethenylcyclohexan-1-one is highlighted as a versatile intermediate for forming complex molecules. Research on similar systems, such as the reaction of ethylidenecyclohexane with dimethyl acetylenedicarboxylate, demonstrates the reactivity of the exocyclic double bond in ene reactions. cdnsciencepub.com

Data Tables

Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the (E)-isomer of this compound.

PropertyValue
IUPAC Name (2E)-2-ethylidenecyclohexan-1-one nih.gov
Molecular Formula C₈H₁₂O nih.gov
Molecular Weight 124.18 g/mol nih.gov
CAS Number 1122-25-4 (for E-isomer) nih.gov

This table is interactive. You can sort and filter the data.

Expected Spectroscopic Data for this compound

SpectroscopyFeatureExpected Region / Characteristics
¹H NMR Vinylic Proton (-CH=)~5.8-6.5 ppm, quartet (q)
Methyl Protons (=C-CH₃)~1.8-2.1 ppm, doublet (d)
Allylic Protons (-CH₂-C=)~2.2-2.5 ppm, multiplet (m)
Other Ring Protons (-CH₂-)~1.6-2.4 ppm, multiplets (m)
¹³C NMR Carbonyl Carbon (C=O)~190-200 ppm libretexts.orgpressbooks.pub
Olefinic Carbon (C=)~130-150 ppm
Olefinic Carbon (-CH=)~120-140 ppm
Ring & Methyl Carbons~15-40 ppm
IR Spectroscopy C=O Stretch (conjugated)~1685 cm⁻¹ (strong) orgchemboulder.compressbooks.pubvscht.cz
C=C Stretch~1640 cm⁻¹ (medium)
C-H Stretch (sp²)~3020-3080 cm⁻¹ (medium)
C-H Stretch (sp³)~2850-2960 cm⁻¹ (strong)
Mass Spectrometry Molecular Ion (M⁺)m/z = 124
FragmentationCharacteristic loss from α-cleavage and McLafferty rearrangement. cdnsciencepub.comwhitman.edu

This table is interactive and provides predicted data based on spectroscopic principles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

4-ethylidenecyclohexan-1-one

InChI

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2H,3-6H2,1H3

InChI Key

FCCGHKPWNITLFA-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCC(=O)CC1

Origin of Product

United States

Synthetic Methodologies for 4 Ethylidenecyclohexan 1 One and Its Precursors

Direct Synthetic Approaches to 4-Ethylidenecyclohexan-1-one

Direct synthetic routes focus on constructing the this compound skeleton in a single or a few convergent steps. These methods often involve the formation of the exocyclic double bond as a key transformation.

Catalytic Dehydrogenation of Saturated Cyclohexanone (B45756) Derivatives

Catalytic dehydrogenation presents a viable method for introducing unsaturation into a pre-existing cyclohexanone ring system. This process typically involves the removal of hydrogen from a saturated precursor, such as 4-ethylcyclohexanone, to form the desired α,β-unsaturated ketone. The reaction is generally carried out at elevated temperatures in the presence of a suitable catalyst. mdpi.com

Various catalysts have been explored for dehydrogenation reactions, with those based on noble metals like palladium and platinum, as well as transition metals like copper and chromium, being common. mdpi.comresearchgate.net For instance, chromium oxide-based catalysts are known for their high activity in the dehydrogenation of light alkanes. mdpi.com The choice of catalyst and reaction conditions, such as temperature and pressure, are critical to achieving high selectivity for the desired product and minimizing side reactions. mdpi.com In some cases, the presence of an oxidant, such as air or oxygen, can facilitate the reaction at lower temperatures in a process known as oxidative dehydrogenation. mdpi.com

Table 1: Catalysts in Dehydrogenation Reactions

Catalyst Type Examples Typical Reaction Conditions
Noble Metal Palladium, Platinum High temperature, low pressure
Transition Metal Copper, Chromium Oxide High temperature

Wittig Reaction and its Variants for Exocyclic Double Bond Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orglibretexts.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. libretexts.orgmdpi.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, which is a notable improvement over elimination reactions that can often lead to a mixture of isomeric products. libretexts.orgpressbooks.pub

In the context of synthesizing this compound, the Wittig reaction would involve reacting a suitable cyclohexanone precursor with an ethylidene-containing phosphorus ylide. The ylide is typically prepared in situ from the corresponding phosphonium (B103445) salt by treatment with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org The strong phosphorus-oxygen bond formed in the by-product is a major driving force for the reaction. pressbooks.pub

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, employs phosphonate (B1237965) esters and often provides better yields, especially with sterically hindered ketones. mdpi.com

Table 2: Key Features of the Wittig Reaction

Feature Description
Reactants Aldehyde or ketone and a phosphorus ylide.
Product Alkene with a precisely located double bond.
By-product Triphenylphosphine oxide. pressbooks.pub

Claisen-Schmidt Condensation and Related Aldol-Crotonic Pathways for Analogous Structures

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound that can enolize, leading to the formation of β-hydroxy carbonyl compounds. nih.gov These intermediates can then undergo dehydration to yield α,β-unsaturated carbonyl compounds. aip.org While not a direct route to this compound itself, this methodology is fundamental for creating analogous structures with exocyclic double bonds by reacting cyclic ketones like cyclohexanone with various aldehydes. mdpi.comeurjchem.com

For example, the condensation of cyclohexanone with benzaldehyde, catalyzed by a base like sodium hydroxide, can produce 2-benzylidenecyclohexanone (B74925) or 2,6-dibenzylidenecyclohexanone. mdpi.comeurjchem.com The reaction mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. aip.org Subsequent dehydration of the aldol (B89426) adduct leads to the final α,β-unsaturated ketone. aip.org The reaction conditions, including the choice of catalyst and solvent, can influence the product distribution and yield. mdpi.comgrafiati.com

Indirect Synthesis via Functional Group Transformations

Indirect synthetic strategies involve the preparation of a substituted cyclohexane (B81311) ring, followed by a series of functional group interconversions to arrive at the final this compound structure.

Elimination Reactions from Substituted Cyclohexyl Alcohols or Halides

Elimination reactions provide a classic method for the formation of alkenes. ucalgary.ca In the context of synthesizing this compound, this would involve starting with a precursor such as a 4-(1-hydroxyethyl)cyclohexanone or a 4-(1-haloethyl)cyclohexanone. The elimination of water (dehydration) from the alcohol or a hydrogen halide (dehydrohalogenation) from the halide would generate the desired exocyclic double bond. ucalgary.ca

There are three primary mechanisms for elimination reactions: E1, E2, and E1cB. openstax.orglibretexts.org

E1 (Elimination, Unimolecular): This is a two-step process that proceeds through a carbocation intermediate. It is often favored by tertiary substrates and can be prone to rearrangements. masterorganicchemistry.com

E2 (Elimination, Bimolecular): This is a one-step, concerted reaction where the removal of a proton by a base occurs simultaneously with the departure of the leaving group. ucalgary.ca

E1cB (Elimination, Unimolecular, Conjugate Base): This two-step mechanism involves the formation of a carbanion intermediate followed by the loss of the leaving group. libretexts.org

The regioselectivity of the elimination, which determines the position of the double bond, is a critical consideration. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. ucalgary.ca However, the choice of base and reaction conditions can sometimes favor the formation of the less substituted (Hofmann) product. For the synthesis of an exocyclic double bond as in 4-ethylidenecyclohexane, reaction conditions would need to be carefully controlled to favor elimination away from the ring. libretexts.org

Oxidative Decarboxylation of Precursor Carboxylic Acids

Oxidative decarboxylation is a process that converts a carboxylic acid into a ketone or aldehyde with the loss of carbon dioxide. chemrevlett.comnih.gov This method can be applied to the synthesis of ketones from appropriately substituted carboxylic acids. organic-chemistry.org While less common for the direct synthesis of α,β-unsaturated ketones like this compound, it represents a potential route from a precursor carboxylic acid.

The reaction typically involves the use of an oxidizing agent, and various methods have been developed, including those that are metal-free or use photocatalysis. nih.govresearchgate.net For instance, some protocols utilize reagents like lead(IV) acetate (B1210297) in the presence of a copper(II) salt. thieme-connect.de More recent developments have focused on milder and more environmentally friendly conditions, such as using visible-light-induced photocatalysis with molecular oxygen as the oxidant. researchgate.net An electrochemical approach has also been described for the oxidative decarboxylation of disubstituted malonic acids to form ketals, which can then be hydrolyzed to the corresponding ketones. acs.org

The mechanism often involves the formation of a radical intermediate, which then undergoes further oxidation and rearrangement to yield the carbonyl product. The applicability of this method would depend on the availability of a suitable precursor carboxylic acid and the compatibility of other functional groups within the molecule to the oxidative conditions. nih.gov

Rearrangement Reactions Leading to Exocyclic Enones

The formation of exocyclic enones, such as this compound, can be achieved through several powerful rearrangement reactions. These reactions reconfigure the molecular skeleton of a precursor to generate the desired α,β-unsaturated ketone structure.

One prominent method is the Meyer-Schuster rearrangement , which converts propargylic alcohols into α,β-unsaturated ketones or aldehydes. acs.org This reaction proceeds readily at room temperature, often catalyzed by gold complexes like PPh₃AuNTf₂, and can produce enones in good to excellent yields with high selectivity for the E-alkene isomer. acs.org For the synthesis of this compound, a suitable propargylic alcohol precursor, such as 1-ethynylcyclohexan-4-ol, could undergo this rearrangement to furnish the target exocyclic double bond.

Another significant pathway involves the Claisen rearrangement , a sciengine.comsciengine.com-sigmatropic rearrangement of an allyl vinyl ether. redalyc.org The synthetic value of this reaction is enhanced by its high stereoselectivity. redalyc.org A variation, the para-Claisen rearrangement, has been used to synthesize complex molecules and can be mediated by bulky Lewis acids. nih.gov In the context of this compound, a precursor containing an appropriately positioned allyl vinyl ether moiety could be designed to rearrange and form the ethylidene group.

Photochemical rearrangements of cyclic ketones, specifically the lumiketone rearrangement common in 4,4-disubstituted cyclohexenones, also represent a potential, albeit complex, route. sciensage.info These reactions involve the transformation of α,β-unsaturated enones upon irradiation, leading to rearranged carbocyclic frameworks. sciensage.info Additionally, rearrangements of organic peroxides are known to produce functionalized ketones, including γ-hydroxy enones, which could serve as intermediates. beilstein-journals.org

Chemo- and Stereoselective Considerations in this compound Synthesis

The synthesis of a specific isomer of this compound requires precise control over both the geometry of the double bond and, for chiral derivatives, the stereochemistry of the ring.

Control of Olefin Geometry (E/Z Isomerism)

The exocyclic double bond in this compound can exist as one of two geometric isomers: E or Z. The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgstudymind.co.uk At each carbon of the double bond, the substituents are ranked by atomic number. libretexts.org If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated E (from entgegen, meaning opposite). libretexts.orglibretexts.orgmasterorganicchemistry.com

Controlling the stereochemical outcome is a critical aspect of synthesis. Aldol condensation of cyclohexanone with acetaldehyde, followed by dehydration, is a classical route. The E/Z ratio of the resulting enone can be influenced by the reaction conditions (e.g., acid or base catalysis, temperature), which determine whether the thermodynamic (usually the more stable E isomer) or kinetic product is favored.

Another powerful strategy involves the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. The stereoselectivity of these reactions is highly tunable.

Wittig Reaction : Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes.

Horner-Wadsworth-Emmons Reaction : This modification often provides excellent selectivity for the E-alkene, although conditions can be adjusted to favor the Z-isomer.

A one-pot method for synthesizing nitro-alkenes has demonstrated that by simply changing the solvent and temperature, the stereochemical outcome of a condensation reaction can be effectively controlled to produce either the pure (E) or (Z) isomer. organic-chemistry.org This principle of condition-dependent stereocontrol is broadly applicable.

Table 1: Factors Influencing E/Z Selectivity in Alkene Synthesis

Synthetic Method Reagent/Condition Predominant Isomer Rationale
Wittig Reaction Stabilized Ylide E Thermodynamic control, reversible initial addition.
Wittig Reaction Unstabilized Ylide Z Kinetic control, irreversible oxaphosphetane formation.
HWE Reaction Standard Conditions E Thermodynamic control.
Aldol Condensation Acid/Base Catalysis E or Z Conditions determine kinetic vs. thermodynamic product. organic-chemistry.org

Chiral Induction and Enantioselective Synthesis Pathways for Optically Active Derivatives

Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgmsu.edu For this compound, introducing a stereocenter (for instance, by substitution on the cyclohexanone ring) in an enantiomerically pure form creates an optically active derivative. rsc.org This is a key goal in the synthesis of many pharmaceuticals and biologically active compounds. capes.gov.br

Several strategies can be employed:

External Asymmetric Induction : This highly desirable method uses a chiral catalyst to transfer chiral information during the reaction. wikipedia.org For example, the asymmetric hydrogenation of exocyclic enone esters using chiral iridium catalysts has been shown to produce chiral allylic alcohols with excellent enantioselectivity (up to >99% ee). rsc.org Similarly, chiral scandium(III) complexes have been used to catalyze highly enantioselective cycloadditions with exocyclic enones. sciengine.combohrium.com

Internal Asymmetric Induction : This involves using a starting material that is already chiral, often sourced from the "chiral pool" of natural products like amino acids or terpenes. wikipedia.orgethz.ch

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgethz.ch After the desired stereocenter is created, the auxiliary is removed.

Recent research has highlighted several enantioselective transformations applicable to exocyclic enones, which could be adapted for synthesizing chiral derivatives of this compound.

Table 2: Examples of Enantioselective Reactions on Exocyclic Enones

Reaction Type Catalyst/Reagent Product Type Enantiomeric Excess (ee) Reference(s)
Asymmetric Hydrogenation Chiral Iridium-SpiroPAP complex Chiral Allylic Alcohols Up to >99% rsc.org
1,3-Dipolar Cycloaddition Chiral Scandium(III)/N,N′-dioxide complex Chiral Spiro-pyrazolines Up to 98% sciengine.com
Sulfa-Michael Addition Chiral Spiro Phosphoramide Chiral Sulfides Up to 97% nih.gov

Green Chemistry Approaches and Sustainable Synthetic Strategies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgnih.gov This involves principles such as maximizing atom economy, using catalytic reagents instead of stoichiometric ones, employing safer solvents, and utilizing renewable feedstocks. organic-chemistry.orgacs.org

For the synthesis of this compound and other cyclic enones, a significant green advancement is the direct dehydrogenation of the corresponding saturated ketone. nih.gov

Palladium-Catalyzed Aerobic Dehydrogenation : This method uses a palladium catalyst, such as Pd(DMSO)₂(TFA)₂, to convert cyclohexanones directly into cyclohexenones. nih.govorganic-chemistry.org Crucially, it uses molecular oxygen (O₂) as the ultimate oxidant, producing water as the only byproduct. This atom-economical approach avoids the use of hazardous and wasteful stoichiometric oxidants like IBX or DDQ. nih.gov

Allyl-Palladium Catalysis : Another protocol uses allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates. acs.org

Other green strategies applicable to the synthesis include:

Catalysis : The use of catalysts, as seen in rearrangement reactions and dehydrogenations, is a cornerstone of green chemistry because it reduces energy consumption and waste generation. mygreenlab.orgsemanticscholar.org Organocatalysis, using small organic molecules like DBU, also offers mild and environmentally benign conditions for reactions involving enones. researchgate.net

Renewable Feedstocks : Exploring synthetic routes that begin from biomass-derived platform molecules is a key goal. mygreenlab.org For instance, levulinic acid, which is readily produced from natural sources, is a versatile starting material for various valuable chiral compounds, including derivatives of γ-valerolactone and 5-methylpyrrolidin-2-one. mdpi.com Designing a synthetic pathway to this compound from such renewable precursors would represent a significant achievement in sustainable chemistry.

Solvent Choice : Minimizing or replacing hazardous organic solvents with greener alternatives like water or supercritical fluids is another important consideration. organic-chemistry.orgacs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Reactivity and Mechanistic Investigations of 4 Ethylidenecyclohexan 1 One

Electrophilic Additions to the Exocyclic Double Bond of 4-Ethylidenecyclohexan-1-one

The exocyclic double bond in this compound is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles. libretexts.org These reactions proceed by breaking the π-bond to form two new σ-bonds. wikipedia.org

Halogenation and Hydrohalogenation Reaction Pathways

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the ethylidene double bond is a classic example of electrophilic addition. The reaction is initiated by the polarization of the halogen molecule as it approaches the π-electron cloud of the alkene. This leads to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion (X⁻) occurs from the side opposite to the halonium ion, resulting in an anti-addition stereochemical outcome. youtube.com

The mechanism involves:

Attack of the alkene's π-bond on the halogen, displacing a halide ion and forming a bridged halonium ion.

Backside attack by the halide ion on one of the carbons of the bridged intermediate, opening the ring to form the di-halogenated product.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the exocyclic double bond follows Markovnikov's rule. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the double bond by the acidic hydrogen of the HX molecule. libretexts.org This step is rate-determining and leads to the formation of the more stable carbocation intermediate. masterorganicchemistry.com For this compound, protonation occurs on the terminal carbon of the double bond, generating a tertiary carbocation adjacent to the ring. This intermediate is stabilized by the inductive effect of the alkyl groups. The halide ion then acts as a nucleophile, attacking the carbocation to yield the final alkyl halide product. libretexts.orgyoutube.com

Table 1: Products of Halogenation and Hydrohalogenation
ReagentReaction TypeMajor ProductKey Mechanistic Feature
Br₂ in CCl₄Halogenation4-(1,2-Dibromoethyl)cyclohexan-1-oneAnti-addition via cyclic bromonium ion youtube.com
HClHydrohalogenation4-(1-Chloroethyl)cyclohexan-1-oneMarkovnikov's rule, formation of a tertiary carbocation masterorganicchemistry.com
HBrHydrohalogenation4-(1-Bromoethyl)cyclohexan-1-oneMarkovnikov's rule, formation of a tertiary carbocation pressbooks.pub

Hydration Mechanisms and Stereochemical Outcomes

Acid-catalyzed hydration of the ethylidene group involves the addition of water across the double bond, yielding an alcohol. The mechanism is analogous to hydrohalogenation, beginning with the protonation of the double bond to form the most stable carbocation intermediate. wikipedia.org A water molecule then acts as a nucleophile, attacking the electrophilic carbocation. Deprotonation of the resulting oxonium ion by another water molecule or a conjugate base yields the tertiary alcohol.

The addition of water creates a new chiral center at the carbon bearing the hydroxyl group. Since the carbocation intermediate is planar, the nucleophilic attack by water can occur from either face with equal probability. This typically results in the formation of a racemic mixture of the two possible enantiomers.

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

Cycloaddition reactions involve the concerted formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org The exocyclic double bond of this compound can participate in such reactions.

A prominent example is the [2+2] photocycloaddition, which occurs under photochemical conditions. youtube.com This reaction involves the excitation of one of the alkene components to an excited state upon absorption of light. This excited molecule then reacts with a ground-state alkene to form a cyclobutane (B1203170) ring. youtube.com The reaction of this compound with another alkene, under UV irradiation, would be expected to yield a spirocyclic or bicyclic cyclobutane derivative, depending on the reactant. The regiochemistry and stereochemistry of these reactions can be complex and are governed by the electronic properties and steric profiles of the reacting partners. For instance, the photocycloaddition of cyclohex-2-enones with alkenes is a known method for constructing bicyclo[4.2.0]octane systems. nih.gov

Nucleophilic Additions to the Carbonyl Moiety of this compound

The carbonyl group features a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This addition reaction is a fundamental process for this class of compounds, converting the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon. libretexts.orgkhanacademy.org

Grignard and Organolithium Reagent Additions

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles due to their highly polar carbon-metal bonds. chemistrysteps.commasterorganicchemistry.com They react readily with the carbonyl carbon of this compound in a 1,2-addition fashion. youtube.com

The mechanism involves:

Nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. youtube.com

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium or lithium alkoxide intermediate.

Aqueous acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. youtube.com

These "hard" nucleophiles preferentially attack the carbonyl carbon (1,2-addition) rather than the β-carbon of the conjugated system (1,4-addition). chemistrysteps.com

Table 2: Products of Organometallic Additions to the Carbonyl Group
ReagentProduct after WorkupAlcohol Type
CH₃MgBr (Methylmagnesium bromide)4-Ethylidene-1-methylcyclohexan-1-olTertiary
CH₃CH₂Li (Ethyllithium)1-Ethyl-4-ethylidenecyclohexan-1-olTertiary
C₆H₅MgBr (Phenylmagnesium bromide)4-Ethylidene-1-phenylcyclohexan-1-olTertiary

Reductions to Corresponding Alcohols and their Mechanistic Analysis

The carbonyl group of this compound can be reduced to a secondary alcohol, 4-Ethylidenecyclohexan-1-ol. This is typically achieved using metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to give the alcohol.

For α,β-unsaturated ketones, selective reduction of the carbonyl group without affecting the double bond can be achieved using specific reagents. Sodium borohydride in the presence of cerium(III) chloride (Luche reduction) is highly effective for the selective 1,2-reduction of the carbonyl group. Standard NaBH₄ is also generally selective for the carbonyl group over the isolated double bond in this system.

The stereochemical outcome of the reduction is significant. The hydride can attack the planar carbonyl group from either the axial or equatorial face of the cyclohexanone (B45756) ring. This leads to the formation of two diastereomeric alcohols (cis and trans isomers). The ratio of these isomers is influenced by steric hindrance and torsional strain in the transition state. Generally, attack from the less sterically hindered equatorial direction is favored, leading to the axial alcohol as the major product.

Conjugate (1,4-) Additions to the α,β-Unsaturated Ketone System

Conjugate addition, also known as 1,4-addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. libretexts.orglibretexts.org This mode of reaction is often in competition with direct (1,2-) addition, where the nucleophile attacks the carbonyl carbon directly. libretexts.org The regiochemical outcome is largely determined by the nature of the nucleophile. libretexts.org

The reaction of this compound with organometallic reagents demonstrates a distinct regioselectivity based on the metal used. "Hard" organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are highly reactive and tend to favor irreversible, kinetically controlled 1,2-addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This results in the formation of tertiary alcohols after acidic workup. masterorganicchemistry.comresearchgate.net

In contrast, "soft" nucleophiles, most notably organocuprates (R₂CuLi), also known as Gilman reagents, exhibit a strong preference for 1,4-addition. chem-station.comorganicchemistrytutor.com This selectivity arises because the addition of weaker, less basic nucleophiles to the carbonyl group is often reversible, allowing the reaction to proceed under thermodynamic control to form the more stable conjugate adduct, which retains the strong carbonyl bond. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack at the β-carbon to generate a stable enolate intermediate, which is then protonated during workup to yield the final saturated ketone. organicchemistrytutor.com The addition of copper salts can also steer Grignard reactions toward the 1,4-adduct. dalalinstitute.com

Table 1: Regioselectivity of Organometallic Reagents with this compound
Organometallic ReagentType of NucleophilePredominant Reaction PathwayProduct Type
Grignard Reagent (e.g., CH₃MgBr)Hard1,2-AdditionTertiary Alcohol
Organolithium (e.g., CH₃Li)Hard1,2-AdditionTertiary Alcohol
Gilman Reagent (e.g., (CH₃)₂CuLi)Soft1,4-Addition (Conjugate)Saturated Ketone

The Michael reaction is a specific and widely utilized class of conjugate addition where the nucleophile is a resonance-stabilized carbanion, typically an enolate derived from compounds like β-ketoesters, malonates, or β-cyanoesters. wikipedia.orgresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. wikipedia.org

When this compound acts as a Michael acceptor, it reacts with a Michael donor (the enolate) to form a new carbon-carbon bond at the β-position. The reaction is synthetically valuable as it generates a product with a 1,5-dicarbonyl relationship (or related functionality), which can serve as a precursor for further intramolecular reactions, such as aldol (B89426) condensations, to construct complex cyclic systems. youtube.com The versatility of this reaction allows for the introduction of a wide array of functionalized substituents, making it a cornerstone in the synthesis of complex organic molecules. organic-chemistry.orgnih.gov

Oxidation Reactions of this compound

The presence of an exocyclic carbon-carbon double bond allows for selective oxidation reactions that leave the ketone functionality intact.

The electron-rich double bond of this compound can be chemoselectively oxidized.

Epoxidation: Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a spiro-epoxide. The reaction proceeds through a concerted mechanism where an oxygen atom is transferred to the double bond from the same face, resulting in a syn-addition. libretexts.orglibretexts.org

Syn-Dihydroxylation: The use of reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄), leads to the formation of a vicinal diol. This reaction also occurs via a syn-addition mechanism, yielding a diol where both hydroxyl groups are on the same side of the newly formed single bond. libretexts.orgyoutube.com

Anti-Dihydroxylation: A two-step procedure involving initial epoxidation followed by acid-catalyzed ring-opening with water provides the corresponding anti-diol. The nucleophilic attack by water occurs from the face opposite the epoxide ring, resulting in a trans-arrangement of the hydroxyl groups. libretexts.orglibretexts.org

The carbon-carbon double bond in this compound can be completely severed through oxidative cleavage, most commonly via ozonolysis. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction breaks the molecule into smaller carbonyl-containing fragments. The treatment of the substrate with ozone (O₃) forms an unstable ozonide intermediate, which is then worked up under different conditions to yield specific products. youtube.com Based on studies of the related compound ethylidenecyclohexane (B92872), the expected products are cyclohexane-1,4-dione and acetaldehyde. cdnsciencepub.com

The final products depend on the workup conditions employed.

Table 2: Products of Ozonolysis of this compound
Workup ConditionReagentsProduct from Ethylidene GroupProduct from Cyclohexane (B81311) Ring
Reductive WorkupZn/H₂O or (CH₃)₂SAcetaldehydeCyclohexane-1,4-dione
Oxidative WorkupH₂O₂Acetic AcidCyclohexane-1,4-dione

Rearrangement Reactions of this compound

A rearrangement reaction involves the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.inwiley-vch.debyjus.com While specific literature examples for this compound are not widely reported, its structure contains functional groups amenable to several well-established rearrangement reactions.

Acid-Catalyzed Double Bond Isomerization: Under acidic conditions, the exocyclic double bond could potentially isomerize to the more thermodynamically stable endocyclic positions, leading to the formation of 4-ethylcyclohex-2-en-1-one (B2464039) or 4-ethylcyclohex-3-en-1-one. This type of rearrangement is driven by the formation of a more substituted and stable alkene. nih.gov

Beckmann Rearrangement: The ketone functional group can be converted to its corresponding oxime by reaction with hydroxylamine (B1172632). Treatment of this oxime with a strong acid (e.g., sulfuric acid) could initiate a Beckmann rearrangement. mvpsvktcollege.ac.in This process involves the migration of the group anti-periplanar to the oxime's hydroxyl group, resulting in the formation of a substituted caprolactam, a seven-membered cyclic amide. byjus.com

Baeyer-Villiger Rearrangement: This reaction involves the oxidation of the ketone with a peroxyacid to form a lactone (a cyclic ester). wiley-vch.demsu.edu The mechanism involves the migration of one of the α-carbons to an adjacent oxygen atom. The migratory aptitude of the groups attached to the carbonyl dictates the regiochemical outcome. This reaction would convert the six-membered carbocyclic ring into a seven-membered lactone.

Keto-Enol Tautomerism and Equilibrium Studies

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds possessing an α-hydrogen. libretexts.org This process involves the migration of a proton and the shifting of a double bond to interconvert between the ketone (keto) form and the enol (alkene + alcohol) form. oregonstate.edu For most simple ketones, the equilibrium heavily favors the more stable keto tautomer. libretexts.orgmasterorganicchemistry.com

In the case of this compound, two primary enol tautomers can be envisioned. The formation of these enols is catalyzed by the presence of acid or base. oregonstate.edu

Enol A (Endocyclic): Deprotonation at the C5 position (α' to the carbonyl) results in an enol with the double bond inside the ring, forming 4-Ethylidenecyclohex-1-en-1-ol. This enol benefits from being a trisubstituted double bond, which generally imparts greater stability.

Enol B (Triene): Deprotonation at the C3 position (α to the carbonyl) would lead to the formation of 4-Ethylidenecyclohexa-1,3-dien-1-ol. This enol features a conjugated diene system within the ring, which can provide significant resonance stabilization.

Double Bond Isomerization Mechanisms

The exocyclic double bond of this compound can undergo isomerization to form a more thermodynamically stable endocyclic double bond, yielding 4-Ethylcyclohex-2-en-1-one. This transformation is typically facilitated by acid or base catalysis and proceeds through an enol or enolate intermediate, which is central to the tautomerization process.

Base-Catalyzed Isomerization: A base can abstract an acidic α-proton from the C5 position, leading to the formation of an enolate intermediate. This enolate is a resonance-stabilized species. Subsequent protonation of the enolate at the terminal carbon of the ethylidene group leads to the formation of the isomerized product, 4-Ethylcyclohex-2-en-1-one. This process is driven by the formation of the more substituted, and thus more stable, endocyclic double bond conjugated with the carbonyl group.

Acid-Catalyzed Isomerization: In the presence of an acid, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like the solvent) can then abstract a proton from the C5 position to form an enol intermediate (Enol A, 4-Ethylidenecyclohex-1-en-1-ol). Tautomerization back to a keto form can occur via protonation at the ethylidene carbon, which, after deprotonation of the carbonyl oxygen, yields the isomerized product. This pathway is favorable because it leads to a conjugated system that is thermodynamically preferred. Studies on β,γ-unsaturated ketones confirm their tendency to isomerize to the more stable α,β-conjugated isomers under catalytic conditions. researchgate.net

Catalytic Transformations Involving this compound as a Substrate

As an α,β-unsaturated ketone, this compound is a valuable substrate for a variety of catalytic transformations, enabling the synthesis of complex molecular architectures. researchgate.net

Transition Metal-Catalyzed Processes

The reactivity of the carbon-carbon double bond and the carbonyl group in this compound can be harnessed through transition metal catalysis to achieve highly selective transformations.

Hydrogenation: The selective hydrogenation of the exocyclic double bond is a key transformation.

Selective C=C Reduction: Using palladium catalysts (e.g., Pd/C), the exocyclic C=C double bond can be selectively reduced to yield 4-ethylcyclohexanone. Research on similar exocyclic α,β-unsaturated ketones has shown that high selectivity for the saturated ketone can be achieved, for instance, by using a Pd/C catalyst in toluene (B28343) with pyridine (B92270) as an additive. researchgate.net

Asymmetric Hydrogenation: Chiral transition metal complexes can catalyze the asymmetric hydrogenation of the carbonyl group to produce chiral allylic alcohols. Iridium catalysts, in particular, have been effective for the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters, which are structurally related to this compound, affording products with high enantioselectivity and diastereoselectivity. nih.govresearchgate.net

Conjugate Addition: The β-carbon of the ethylidene group is electrophilic due to conjugation with the carbonyl group and is susceptible to nucleophilic attack in what is known as a 1,4-conjugate addition or Michael addition. libretexts.org Ruthenium-based Lewis acid catalysts have been shown to activate enones for the asymmetric 1,4-addition of nucleophiles like aryl thiols, yielding chiral products with good enantiomeric excess. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions on Analogous Exocyclic Enones
Reaction TypeSubstrate TypeCatalyst SystemProduct TypeYieldSelectivity (ee/dr)Reference
Asymmetric HydrogenationSix-membered exocyclic enone ester(R)-Ir-SpiroPAP / tBuOKChiral Allylic Alcohol96%>99% ee, >99:1 dr nih.gov
Selective HydrogenationExocyclic α,β-unsaturated ketonePd/C, PyridineSaturated Ketone>99%Complete selectivity researchgate.net
Asymmetric 1,4-AdditionCyclic enone[Ru(Cp*)(MeCN)3]PF6 / LigandChiral Thioether KetoneUp to 98%Up to 87% ee nih.gov

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric transformations of α,β-unsaturated ketones.

Michael Additions: The conjugate addition of nucleophiles can be catalyzed by chiral amines or Brønsted acids. Chiral secondary amines, such as those derived from proline, can react with the enone to form a reactive iminium ion intermediate. This activation lowers the LUMO of the enone system, facilitating attack by a wide range of soft nucleophiles (e.g., malonates, nitroalkanes, thiols) at the β-carbon in a highly enantioselective manner.

Diels-Alder Reactions: this compound can also act as a dienophile in Diels-Alder reactions. Organocatalysts can activate the enone towards reaction with a diene, leading to the formation of complex polycyclic structures with high stereocontrol. Chiral secondary amine catalysts are commonly used to form iminium ions, which are more reactive dienophiles than the parent enone. mdpi.com

Epoxidation: Asymmetric epoxidation of the electron-deficient exocyclic double bond can be achieved using organocatalysts. For instance, cinchona alkaloid-derived phase-transfer catalysts can be used with an oxidant to generate chiral epoxides with high yields and enantioselectivities. rsc.org These chiral epoxides are versatile synthetic intermediates.

Table 2: Potential Organocatalytic Applications for this compound Based on Analogous Systems
Reaction TypeSubstrate TypeCatalyst TypeReagentProduct TypePotential SelectivityReference
Asymmetric EpoxidationEnoneCinchona alkaloid phase-transfer catalystOxidant (e.g., NaOCl)Chiral EpoxideUp to 99% ee rsc.org
Asymmetric Aldol ReactionCyclohexanoneProline-derived bifunctional amideAldehydeChiral Aldol AdductUp to 93% ee, 95:5 dr researchgate.net
Asymmetric Diels-Alderα,β-Unsaturated AldehydeJørgensen-Hayashi catalystCyclopentadieneChiral Bicyclic AdductUp to 99.5% ee mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Ethylidenecyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Advanced 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Definitive Structure and Stereochemistry

To definitively assign the structure and stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the cyclohexanone (B45756) ring and the ethylidene group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the carbonyl carbon and the ethylidene vinylic carbon) and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the stereochemistry of the ethylidene group (E/Z isomerism) and the preferred conformation of the cyclohexanone ring.

Without experimental spectra, a data table of these correlations cannot be generated.

Dynamic NMR for Rotational Barriers and Conformational Dynamics

Dynamic NMR studies could provide insights into the conformational flexibility of the molecule, such as the ring inversion of the cyclohexanone moiety and the rotational barrier around the carbon-carbon double bond of the ethylidene group. Such studies would involve acquiring NMR spectra at various temperatures to observe changes in peak shapes, which can be used to calculate the energy barriers for these dynamic processes. No such studies for 4-Ethylidenecyclohexan-1-one have been found in the public domain.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing reaction mechanisms.

Detailed Band Assignment and Overtones

An experimental Infrared (IR) spectrum of this compound would be expected to show a strong absorption band for the C=O (ketone) stretching vibration, typically around 1715 cm⁻¹, and a characteristic band for the C=C stretching of the ethylidene group around 1650 cm⁻¹. A Raman spectrum would complement the IR data, often showing a strong C=C stretching band. A detailed assignment would involve attributing all observed bands to specific vibrational modes of the molecule, including stretching, bending, and wagging of the various C-H and C-C bonds. Information on overtones, which are weaker bands at multiples of the fundamental frequencies, would require high-quality spectra and detailed analysis. Specific, experimentally verified band assignments for this compound are not available.

In Situ Spectroscopic Monitoring of Reactions

In situ IR or Raman spectroscopy could be used to monitor reactions involving this compound in real-time. For example, one could follow the reduction of the ketone to an alcohol by observing the disappearance of the C=O band and the appearance of a broad O-H stretching band. Similarly, reactions at the ethylidene double bond could be monitored by the change in the C=C stretching vibration. However, no published studies employing these techniques for this specific compound were identified.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 124. Subsequent fragmentation would likely involve alpha-cleavage adjacent to the carbonyl group and rearrangements, which are characteristic of cyclic ketones.

Isotopic labeling studies, for instance, using deuterium, could be employed to track the movement of specific atoms during fragmentation, providing a deeper understanding of the underlying mechanisms. A detailed table of fragment ions and their proposed structures cannot be accurately constructed without an experimental mass spectrum.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₁₂O, the expected exact mass would be calculated and then compared to the experimentally measured mass. A very small mass error, typically in the parts-per-million (ppm) range, would confirm the elemental composition.

Table 1: Theoretical and Expected Experimental HRMS Data for this compound

Molecular Formula Theoretical Exact Mass (Da) Ion Adduct Expected m/z
C₈H₁₂O 124.08882 [M+H]⁺ 125.09664
C₈H₁₂O 124.08882 [M+Na]⁺ 147.07827

This table represents theoretical values. Actual experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would provide structural information by fragmenting the molecular ion of this compound and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the cyclohexanone ring and the ethylidene group. By analyzing the mass-to-charge ratio of these fragments, the connectivity of the atoms in the molecule can be deduced.

Table 2: Plausible Fragmentation Patterns for this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z
125.09664 [C₇H₉O]⁺ CH₄ 109.06534
125.09664 [C₆H₇O]⁺ C₂H₄ 95.04969

This table represents plausible fragmentation pathways based on the structure of the compound. Actual experimental data is not available.

X-ray Crystallography of this compound Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. Since this compound is a liquid at room temperature, this technique would be applied to a solid derivative of the compound.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

A single crystal X-ray diffraction study of a suitable derivative would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the geometry of the ethylidene group.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
β (°) 98.76
Volume (ų) 1083.4

This table contains hypothetical data for illustrative purposes only. No crystallographic data for derivatives of this compound has been found.

Crystal Packing and Intermolecular Interactions

The crystallographic data would also elucidate how the molecules of the derivative pack in the crystal lattice. This includes an analysis of intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, which govern the solid-state properties of the compound. The study would reveal any specific motifs or networks formed by these interactions.

Theoretical and Computational Chemistry of 4 Ethylidenecyclohexan 1 One

Electronic Structure Calculations (DFT, Ab Initio)

Electronic structure calculations are fundamental to modern chemistry, providing insights into the arrangement and energies of electrons within a molecule. google.com For complex organic molecules like 4-Ethylidenecyclohexan-1-one, Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency, making it a widely used method. researchgate.netyoutube.com Ab initio methods, while more computationally intensive, provide a high level of theory for validation. uni-muenchen.de

The structure of this compound is characterized by the presence of a cyclohexanone (B45756) ring and an exocyclic ethylidene group. This gives rise to several possible isomers and conformers. The ethylidene group can exist as (E) and (Z) isomers, while the cyclohexanone ring can adopt various conformations, primarily the chair, boat, and twist-boat forms. wikipedia.org

Geometry optimization, a computational process to find the lowest energy arrangement of atoms, is crucial for determining the most stable of these structures. cnr.itfaccts.de Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), the relative energies of these conformers and isomers can be calculated to predict their populations at equilibrium. youtube.com

For the parent cyclohexanone molecule, the chair conformation is known to be the most stable. acs.org It is expected that the chair conformation would also be the most stable for this compound. The relative energies of the (E) and (Z) isomers would be determined by the steric interactions between the methyl group of the ethylidene moiety and the cyclohexanone ring.

Table 1: Representative Calculated Relative Energies of Cyclohexanone Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
ChairB3LYP/6-31G0.00
Twist-BoatB3LYP/6-31G5.5
BoatB3LYP/6-31G*6.0

Note: This table presents representative data for the parent cyclohexanone molecule to illustrate the typical energy differences between conformers. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). numberanalytics.comyoutube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity. irjweb.comwuxibiology.com A smaller gap generally indicates higher reactivity. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylidene C=C double bond, while the LUMO is likely centered on the electron-withdrawing carbonyl (C=O) group. This distribution suggests that the molecule can act as a nucleophile at the ethylidene group and as an electrophile at the carbonyl carbon in chemical reactions.

Table 2: Representative FMO Energies and HOMO-LUMO Gap

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE) 5.3

Note: These are representative values for a molecule with similar functional groups. The actual values for this compound would depend on the specific computational method and basis set used. frontiersin.orgresearchgate.net

The distribution of electron density within a molecule governs its polarity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational method used to calculate the partial charges on each atom, providing a quantitative picture of the charge distribution. uni-muenchen.deuni-rostock.de

For this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative partial charge due to its high electronegativity, making it a site for electrophilic attack. Conversely, the carbonyl carbon atom will have a positive partial charge.

An Electrostatic Potential (MEP) map offers a visual representation of the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. youtube.com For this compound, the MEP map would show a region of high electron density (red) around the carbonyl oxygen and the ethylidene double bond, indicating their nucleophilic character. A region of positive potential (blue) would be expected around the carbonyl carbon and the acidic alpha-hydrogens. researchgate.net

Table 3: Representative NBO Partial Atomic Charges

AtomPartial Charge (e)
C (carbonyl)+0.55
O (carbonyl)-0.50
C (alpha to C=O)-0.25
C (ethylidene, C=C)-0.15

Note: This table provides illustrative NBO charges for key atoms based on similar ketones. The exact values require specific calculations for this compound. researchgate.netresearchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. pdx.eduyoutube.com These calculations are typically performed on the optimized geometry of the molecule. The predicted shifts are often compared to an internal standard like tetramethylsilane (B1202638) (TMS). libretexts.org

For this compound, distinct signals are expected for the different protons and carbons in the molecule. For instance, the carbonyl carbon would appear significantly downfield in the ¹³C NMR spectrum (around 200-210 ppm). The sp² carbons of the ethylidene group would appear in the olefinic region (around 120-140 ppm). In the ¹H NMR spectrum, the vinylic proton of the ethylidene group and the protons alpha to the carbonyl group would have characteristic chemical shifts.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)Corresponding ProtonsPredicted ¹H Shift (ppm)
Carbonyl C210.5--
Alpha-C (to C=O)38.0Alpha-H2.4
Beta-C (to C=O)28.5Beta-H1.8
Gamma-C (C=C)145.0--
Ethylidene C (C=CH-CH₃)125.0Vinylic-H5.3
Methyl C12.5Methyl-H1.6

Note: These are estimated chemical shifts based on standard values for similar functional groups and may not represent the final output of a rigorous computational study. pressbooks.pubhmdb.canmrdb.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. libretexts.org Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its IR and Raman spectra. scm.comfaccts.de These calculations are typically performed after geometry optimization to ensure the molecule is at an energy minimum.

For this compound, the most prominent vibrational modes would be the C=O stretching frequency, which is expected to appear around 1715 cm⁻¹ in the IR spectrum, and the C=C stretching frequency of the ethylidene group around 1650 cm⁻¹. The C-H stretching vibrations of the alkyl and vinylic protons would be observed in the 2800-3100 cm⁻¹ region. mcmaster.caroyalsocietypublishing.org

Table 5: Representative Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Spectroscopic Activity
C-H Stretch (sp³)2850-2960IR, Raman
C-H Stretch (sp²)3020-3080IR, Raman
C=O Stretch~1715Strong in IR
C=C Stretch~1650IR, Raman
CH₂ Scissoring~1450IR, Raman
C-C Stretch1000-1200IR, Raman

Note: This table is based on characteristic vibrational frequencies for the functional groups present and data from similar molecules like cyclohexanone. acs.orgresearchgate.netnaturalspublishing.comnih.govustc.edu.cn The actual computed spectrum would show a larger number of bands corresponding to all the vibrational degrees of freedom.

UV-Vis Absorption and Fluorescence Properties Simulation

The simulation of UV-Vis absorption and fluorescence spectra is a powerful tool in computational chemistry for understanding the electronic properties of a molecule. nih.govnih.govunibo.it Typically, this involves methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic excited states, their corresponding energies, and the probabilities of transitions between them. nih.gov

For this compound, such a simulation would involve:

Ground State Geometry Optimization: The molecule's geometry would first be optimized to find its most stable three-dimensional structure.

Excited State Calculations: Using the optimized geometry, TD-DFT calculations would be performed to determine the excitation energies and oscillator strengths for various electronic transitions. nih.gov These values are crucial for predicting the wavelengths of maximum absorption (λmax).

Spectral Simulation: The calculated excitation energies and oscillator strengths would then be used to generate a simulated spectrum, often by applying a Gaussian or Lorentzian broadening to the discrete transition lines to mimic experimental band shapes. nih.gov

Without specific studies on this compound, no data table for its simulated UV-Vis or fluorescence properties can be provided.

Molecular Dynamics Simulations (if applicable for larger systems or interactions)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. For a relatively small molecule like this compound, MD simulations might be employed to study its conformational flexibility or its interaction with other molecules, such as in a solvent or at the active site of an enzyme.

An MD simulation numerically solves Newton's equations of motion for the atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal information about the molecule's dynamic properties.

In the context of a related compound, 4-ethylidenecyclohexa-2,5-dien-1-one , it has been mentioned as a potential intermediate in the enzymatic reaction of ethylbenzene (B125841) dehydrogenase, where computational modeling was used to study the reaction pathway. This highlights the type of system where MD simulations could be applied to understand the interactions between a substrate like this compound and a biological macromolecule.

Despite a thorough search for theoretical and computational studies on This compound , no specific research articles or datasets were found. The information provided above describes the general computational methodologies that would be used to investigate the properties and reactivity of this molecule. The absence of published data prevents the creation of a detailed, data-rich article as requested. Further experimental and computational research would be required to generate the specific findings needed to populate the outlined sections.

Role of 4 Ethylidenecyclohexan 1 One in Complex Organic Synthesis

Intermediate in Total Synthesis of Natural Products and Bioactive Analogs

The total synthesis of natural products and their bioactive analogs often relies on the strategic use of versatile intermediates that can be elaborated into complex molecular architectures. thieme-connect.comwhiterose.ac.ukdicp.ac.cn 4-Ethylidenecyclohexan-1-one, with its multiple reactive sites, is an ideal candidate for such a role.

Incorporation into Heterocyclic Architectures

The α,β-unsaturated ketone moiety is a classic precursor for the synthesis of a vast range of five- and six-membered heterocyclic compounds. beilstein-journals.org This is typically achieved through condensation reactions with binucleophiles.

For example, reaction with hydrazine (B178648) or its derivatives would lead to the formation of pyrazoline rings. chim.itsemanticscholar.org This reaction is a well-established method for synthesizing this class of heterocycles, which are known to exhibit a wide range of biological activities. rsc.orgthieme-connect.com Similarly, reaction with hydroxylamine (B1172632) would yield isoxazoline (B3343090) derivatives. nih.govcapes.gov.brrsc.org The general mechanism involves an initial conjugate addition of the nucleophile followed by intramolecular cyclization and dehydration.

The following table illustrates potential heterocyclic syntheses starting from this compound:

ReagentResulting HeterocycleReaction Type
Hydrazine (H₂N-NH₂)PyrazolineConjugate Addition-Cyclization
PhenylhydrazineN-PhenylpyrazolineConjugate Addition-Cyclization
Hydroxylamine (H₂N-OH)IsoxazolineConjugate Addition-Cyclization
GuanidineFused PyrimidineCondensation
Malononitrile & Ammonium (B1175870) Acetate (B1210297)Fused Pyridine (B92270)Michael Addition-Cyclization-Dehydrogenation

These reactions demonstrate the potential of this compound to serve as a scaffold for generating diverse heterocyclic libraries for drug discovery and medicinal chemistry programs.

Strategies for Constructing Specific Carbon Skeletons

One of the most powerful strategies for carbon-carbon bond formation is the conjugate addition, or Michael reaction, to α,β-unsaturated carbonyls. wikipedia.orglibretexts.orgpressbooks.pub this compound is an excellent Michael acceptor, allowing for the introduction of a wide variety of alkyl and other carbon-based nucleophiles at the C3 position. This reaction is fundamental in the construction of more complex carbon skeletons.

A classic and powerful extension of this reactivity is the Robinson annulation, a tandem Michael addition-intramolecular aldol (B89426) condensation sequence. uitm.edu.mymasterorganicchemistry.comucalgary.cauoc.gr In this reaction, a ketone enolate (e.g., from cyclohexanone (B45756) itself or a 1,3-dicarbonyl compound) first adds to the α,β-unsaturated system of this compound. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a new six-membered ring, yielding a bicyclic or spirocyclic system. juniperpublishers.com This method is one of the most important tools for building polycyclic systems found in steroids and other natural products.

Precursor for Advanced Functional Materials

The reactivity of this compound also suggests its potential use as a precursor for the synthesis of advanced functional materials, including polymers and catalytic ligands.

Monomer in Polymer Chemistry (e.g., Norbornene-based Polymers)

While this compound itself is not a standard monomer, its structural features are related to compounds used in polymer synthesis. Specifically, the compound ethylidene norbornene (ENB) is a key monomer used in the production of EPDM (ethylene-propylene-diene monomer) rubber. aip.orgrsc.orgwikipedia.org In ENB, the more strained norbornene double bond undergoes polymerization, leaving the exocyclic ethylidene group available for subsequent vulcanization (cross-linking). wikipedia.orgacs.org

Although chemically distinct, the ethylidene group in this compound suggests possibilities for polymerization. The exocyclic double bond could potentially participate in addition polymerization. Palladium-catalyzed addition polymerization of 5-ethylidene-2-norbornene proceeds selectively through the endocyclic double bond, leaving the exocyclic one intact for further modification. acs.org This highlights a potential strategy where the cyclohexenone ring could be modified first, for example, into a norbornene-like system via a Diels-Alder reaction, to create a novel functional monomer analogous to ENB.

Scaffolds for Catalytic Ligands or Supports

Chiral ligands are essential for asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.gov The rigid cyclohexanone framework of this compound makes it an attractive scaffold for developing new chiral ligands.

A potential synthetic route could involve the stereoselective reduction of the ketone to a chiral alcohol. This alcohol, along with the ethylidene group, could then be further functionalized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. For example, chiral P,N-ligands with a cyclohexane (B81311) backbone have been successfully synthesized and applied in asymmetric hydrogenation and allylic alkylation reactions. dicp.ac.cn The stereogenic centers on the cyclohexane ring effectively control the stereochemical outcome of the catalyzed reaction. Similarly, chiral di-N-heterocyclic carbene (NHC) palladium complexes derived from chiral 1,2-cyclohexanediamine (B1199290) have been used in asymmetric Suzuki-Miyaura couplings. researchgate.net These examples underscore the potential of using the this compound skeleton as a starting point for novel, effective chiral ligands.

Advanced Topics and Future Research Directions

Photo- and Electrochemistry of 4-Ethylidenecyclohexan-1-one

The electrochemical and photochemical behavior of this compound is dictated by its α,β-unsaturated ketone moiety. This functionality offers multiple reactive sites that can be selectively targeted under electrochemical or photochemical conditions.

Electrochemistry The electrochemistry of α,β-unsaturated ketones is a rich field, characterized by reduction and coupling reactions. acs.org For this compound, electrochemical methods could provide a sustainable and chemoselective means of reduction. dntb.gov.uarsc.orgrsc.orgnih.gov The process generally involves the transfer of electrons to the conjugated system, which can be followed by protonation. Depending on the reaction conditions (e.g., solvent, pH, electrode potential), different products can be anticipated. acs.org

In protic solvents, the 1,4-reduction (conjugate reduction) is often favored, leading to the saturation of the ethylidene double bond to yield 4-ethylcyclohexanone. This process is analogous to the electrochemical 1,4-reduction of other α,β-unsaturated ketones where inexpensive hydrogen sources like methanol (B129727) and ammonium (B1175870) chloride can be employed. rsc.orgrsc.orgnih.gov Alternatively, under different potentials and conditions, reduction of the carbonyl group to a secondary alcohol or pinacol (B44631) coupling could occur. acs.org The use of cyclic voltammetry could be employed to study the kinetics of these processes. acs.org

Table 7.1.1: Potential Electrochemical Reduction Products of this compound

Product NameReaction TypeConditions
4-Ethylcyclohexanone1,4-Conjugate ReductionProtic solvent (e.g., methanol), controlled potential. acs.orgrsc.org
4-Ethylidenecyclohexan-1-olCarbonyl ReductionAprotic solvent, specific cathode material.
Dimeric productsReductive CouplingAprotic solvent, controlled potential. acs.org

Photochemistry The photochemistry of cyclic ketones and enones involves a variety of transformations initiated by the absorption of light, typically leading to an n-π* excited state. iupac.orgyoutube.commsu.edu For this compound, several photochemical reaction pathways can be envisioned. These include [2+2] photocycloadditions, rearrangements, and photo-reductions.

The conjugated double bond makes the molecule a candidate for intermolecular [2+2] photocycloaddition reactions with alkenes to form spirocyclic compounds, a valuable transformation for building molecular complexity. acs.orgchemrxiv.org Intramolecularly, rearrangements characteristic of cyclic ketones could occur, such as ring expansion or contraction, although the exocyclic double bond would influence the outcome. acs.orgacs.org The presence of the conjugated system makes it similar to cyclohexadienones, which can undergo electrocyclic ring opening to form ketenes upon irradiation. msu.edu

Table 7.1.2: Potential Photochemical Reactions of this compound

Reaction TypePotential Product(s)Description
[2+2] PhotocycloadditionSpiro[3.5]nonane derivativesReaction with an alkene, forming a cyclobutane (B1203170) ring fused in a spiro fashion. acs.orgchemrxiv.org
Photoreduction4-EthylcyclohexanoneIn the presence of a hydrogen donor, the double bond can be reduced.
Di-π-methane RearrangementVinylcyclopropane derivativesA potential rearrangement involving the two π-systems (C=C and C=O). msu.edu
Photoisomerization(Z)-4-Ethylidenecyclohexan-1-oneIsomerization of the exocyclic double bond from the more stable (E)-isomer.

Supramolecular Interactions Involving this compound

Supramolecular chemistry, which focuses on non-covalent interactions, offers a framework for controlling the reactivity and assembly of molecules. supramolecularevans.com The functional groups of this compound—the carbonyl group (a hydrogen bond acceptor) and the π-system of the double bond—are prime sites for engaging in supramolecular interactions. rsc.orgbbau.ac.in

Future research could explore the use of host-guest chemistry to encapsulate the molecule within hosts like cyclodextrins or cucurbiturils. acs.orgbbau.ac.in Such confinement can dramatically alter photochemical outcomes, for instance, by pre-organizing the molecule for a specific reaction pathway and enhancing selectivity. acs.orgrsc.org The carbonyl oxygen can act as a hydrogen bond acceptor, allowing for the design of bifunctional catalysts that bind and orient the substrate for a specific transformation, mimicking enzymatic catalysis. rsc.org These weak interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can be harnessed to direct self-assembly or to develop novel sensors where binding of an analyte to the ketone perturbs its electronic or spectroscopic properties. supramolecularevans.comwikipedia.org

Development of Novel Synthetic Methodologies for this compound and its Derivatives

While classic methods exist for the synthesis of cyclohexanones, modern organic chemistry continues to seek milder, more efficient, and sustainable alternatives. nih.govgoogle.com Research into novel synthetic routes for this compound and its derivatives could focus on several cutting-edge areas.

Photoredox and Electrochemical Catalysis : Recent advances in photoredox and electrochemical synthesis have enabled new ways to form C-C bonds under mild conditions. nih.govresearchgate.net These methods could be adapted to construct the cyclohexanone (B45756) ring or introduce the ethylidene group, potentially through radical-based pathways that offer unique reactivity. nih.gov

Domino and Tandem Reactions : Strategies that form multiple bonds in a single operation, such as domino or tandem reactions, are highly efficient. nih.gov A potential approach could involve a catalyzed cycloaddition or annulation sequence to build the functionalized ring system in one pot. nih.govsamipubco.com

Flow Chemistry : Performing photochemical or other catalyzed reactions in continuous-flow reactors can improve safety, scalability, and product yields by ensuring uniform irradiation and precise control over reaction parameters. mdpi.com A flow-based synthesis could be a key objective for the industrial production of this compound.

The development of synthetic methods for derivatives is also crucial. Introducing additional functional groups onto the cyclohexanone ring or the ethylidene moiety would create a library of related compounds for screening in materials science or pharmaceutical research.

Interdisciplinary Research with Materials Science and Engineering

The reactivity of this compound makes it a promising candidate for applications in materials science and engineering. Cyclic ketones, particularly cyclohexanone, are vital industrial intermediates for the production of polymers like nylon. ebsco.comwikipedia.orgfuturemarketinsights.com

Polymer Chemistry : The dual functionality of this compound offers significant potential as a monomer or cross-linking agent. The exocyclic double bond can participate in radical or metathesis polymerization to create polymer backbones, while the ketone group can be used for post-polymerization modification or to impart specific properties like adhesion or dyeability. The oxidation of the ketone, similar to the industrial oxidation of cyclohexanone to adipic acid, could yield novel dicarboxylic acids for the synthesis of specialty polyesters and polyamides. bibliotekanauki.pl

Bio-based Materials : As the chemical industry shifts towards sustainable feedstocks, research into producing cyclic ketones from biomass is growing. rsc.org Developing pathways to synthesize this compound from bio-derived precursors could position it as a building block for green polymers and materials. rsc.org

Surface Modification : The reactive handles of the molecule could be used to graft it onto the surface of other materials, thereby modifying their surface properties. For example, attaching it to a surface could introduce a reactive site for further functionalization or alter the surface's hydrophilicity and adhesion characteristics.

The exploration of these advanced topics will further elucidate the fundamental chemistry of this compound and could unlock its potential in a range of high-value applications, from targeted synthesis to the creation of novel functional materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.